molecular formula C18H17N3O3S B2793499 6-(4-methoxybenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946373-29-1

6-(4-methoxybenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2793499
CAS RN: 946373-29-1
M. Wt: 355.41
InChI Key: XKFCIGDSHVURTR-UHFFFAOYSA-N
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Description

6-(4-methoxybenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
BenchChem offers high-quality 6-(4-methoxybenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-methoxybenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Molecular Design

6-(4-methoxybenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex heterocyclic compound that serves as a fundamental building block in organic chemistry for the synthesis of novel compounds with potential therapeutic applications. The chemical structure allows for the introduction of various functional groups, enabling the design of molecules with desired properties for pharmaceutical development. For example, the incorporation of the thiophen-2-yl group can enhance the molecule's electronic properties, making it suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic materials (Lin Hu et al., 2015).

Nonlinear Optical Materials

The unique structure of this compound, particularly the presence of the pyrrolo[3,4-d]pyrimidine-2,5-dione core, contributes to its potential in the field of nonlinear optics. Materials incorporating this core can exhibit significant third-order nonlinear optical properties, which are crucial for various applications, including optical limiting, signal processing, and photonic devices. The methoxy and thiophenyl substituents can further modulate the optical properties, enhancing the material's performance in device applications (S. Shettigar et al., 2009).

Photophysical Properties

The compound's intricate structure, featuring a blend of pyrrolopyrimidine and methoxybenzyl components, lays the groundwork for studying its photophysical properties. These studies are pivotal in the development of new organic optoelectronic materials. The compound's ability to absorb and emit light can be finely tuned by modifying its molecular structure, making it a valuable candidate for use in organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes for biological imaging. This area of research holds promise for advancing technologies that require materials with specific light absorption and emission characteristics (Guan-qi Zhang et al., 2014).

Molecular Electronics

The electronic properties of 6-(4-methoxybenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione make it an interesting candidate for applications in molecular electronics. The molecule's structure allows for efficient charge transport, which is crucial for the development of molecular electronic devices. Research in this area focuses on creating smaller, more efficient electronic components that can be used in a wide range of applications, from computing to sensing technologies. The potential to fine-tune the molecule's electronic properties through chemical modification opens up new avenues for the design of innovative molecular electronic devices (Kai A. I. Zhang & B. Tieke, 2008).

properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]-4-thiophen-2-yl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-24-12-6-4-11(5-7-12)9-21-10-13-15(17(21)22)16(20-18(23)19-13)14-3-2-8-25-14/h2-8,16H,9-10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFCIGDSHVURTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-methoxybenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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